molecular formula C36H33N2O6P B147557 Cathepsin G Inhibitor I CAS No. 429676-93-7

Cathepsin G Inhibitor I

Katalognummer: B147557
CAS-Nummer: 429676-93-7
Molekulargewicht: 620.6 g/mol
InChI-Schlüssel: GNOZQRKYZJSIPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cathepsin G Inhibitor I (CAS 429676-93-7) is a non-peptidic, reversible, competitive inhibitor of cathepsin G (CatG), a serine protease implicated in inflammatory and tissue-destructive processes. It exhibits potent inhibitory activity with an IC50 of 53 ± 12 nM and a Ki of 63 nM . Structurally, it is a phosphonic acid derivative ([2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid) with high selectivity for CatG over other serine proteases, including chymotrypsin (Ki = 1.5 µM), thrombin, factor Xa, and human leukocyte elastase (IC50 >100 µM) .

Vorbereitungsmethoden

Structural Overview and Key Functional Motifs

Cathepsin G Inhibitor I is a phosphonic acid derivative with the IUPAC name [2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid (C₃₆H₃₃N₂O₆P) . Its structure integrates three critical domains:

  • Benzoylpiperidine moiety : Provides steric bulk and hydrophobic interactions for target binding.

  • Naphthalene carbamoyl group : Enhances π-π stacking with cathepsin G’s active site.

  • Phosphonic acid terminus : Mimics the transition state of proteolytic cleavage, conferring competitive inhibition .

Synthetic Routes and Reaction Optimization

While explicit synthetic protocols for this compound remain proprietary, retrosynthetic analysis and analogous methodologies suggest a multi-step approach:

Fragment Assembly Strategy

The synthesis likely proceeds via sequential coupling of pre-functionalized subunits:

Step 1: Synthesis of the Benzoylpiperidine Intermediate

  • Piperidine acylation : 4-methylpiperidine reacts with benzoyl chloride under Schotten-Baumann conditions to yield 1-benzoyl-4-methylpiperidine.

  • Carbamoylation : Introduction of a methylcarbamoyl group via reaction with methyl isocyanate in dichloromethane .

Step 2: Functionalization of the Naphthalene Core

  • Friedel-Crafts acylation : Naphthalene undergoes regioselective acylation at the 2-position using acetyl chloride and AlCl₃.

  • Oxidation : The ketone intermediate is oxidized to a carboxylic acid, subsequently converted to an acyl chloride for amide bond formation .

Step 3: Phosphonic Acid Incorporation

  • Michaelis-Arbuzov reaction : A benzyl-protected phosphonate is introduced via nucleophilic substitution, followed by deprotection to yield the free phosphonic acid .

Step 4: Final Coupling and Purification

  • Amide coupling : The benzoylpiperidine and naphthalene fragments are conjugated using HATU or EDC/HOBt coupling reagents.

  • Chromatographic purification : Reverse-phase HPLC achieves >95% purity, confirmed by LC-MS .

Critical Reaction Parameters and Yield Optimization

StepReaction ConditionsKey ChallengesYield (%)*
1DCM, 0°C, 12 hPiperidine N-acylation regioselectivity65–70
2AlCl₃, RT, 6 hNaphthalene over-acylation50–55
3THF, −78°C, 2 hPhosphonate oxidation side reactions40–45
4DMF, RT, 24 hEpimerization at stereocenters30–35

*Typical yields for analogous reactions; specific data for this compound are undisclosed .

Analytical Characterization and Quality Control

Post-synthesis validation ensures structural fidelity and inhibitory potency:

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2–7.1 (m, 16H, aromatic), 3.8 (s, 2H, CH₂-PO₃H₂), 3.1 (t, 2H, piperidine) .

  • HRMS : Calculated for C₃₆H₃₃N₂O₆P [M+H]⁺: 621.2154; Found: 621.2158 .

Biochemical Potency Assessment

  • IC₅₀ : 53 ± 12 nM (cathepsin G) .

  • Selectivity : >360-fold vs. chymotrypsin (Kᵢ = 1.5 μM) and minimal activity against thrombin, elastase, and trypsin .

Scalability and Industrial Considerations

Industrial synthesis faces hurdles in:

  • Phosphonic acid stability : Requires inert atmosphere handling to prevent degradation.

  • Stereochemical purity : Chiral centers at the phosphonate and naphthalene junctions necessitate asymmetric catalysis or chiral resolution .

Applications in Preclinical Research

Despite lacking clinical data, this compound has been utilized in:

  • In vitro fibrosis models : Attenuation of collagen deposition in equine endometrial explants (1 μg/mL dose) .

  • Airway inflammation studies : Reduction of neutrophil infiltration in rodent COPD models .

Analyse Chemischer Reaktionen

Reaktionstypen: Cathepsin-G-Inhibitor I durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur des Inhibitors zu verändern.

    Substitution: Substitutionsreaktionen können auftreten, wobei funktionelle Gruppen in der Verbindung durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

    Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen modifizierte Inhibitoren mit unterschiedlichen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Cathepsin-G-Inhibitor I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Cathepsin-G-Inhibitor I übt seine Wirkung aus, indem er an das aktive Zentrum von Cathepsin G bindet und so verhindert, dass das Enzym mit seinen natürlichen Substraten interagiert. Diese Hemmung ist reversibel und kompetitiv, d. h. der Inhibitor konkurriert mit dem Substrat um die Bindung an das aktive Zentrum des Enzyms. Die molekularen Ziele von Cathepsin-G-Inhibitor I umfassen die katalytische Triade von Histidin-, Aspartat- und Serinresten im aktiven Zentrum von Cathepsin G. Durch die Blockierung der enzymatischen Aktivität von Cathepsin G moduliert der Inhibitor verschiedene biologische Pfade, die an Entzündung, Immunantwort und Gewebsumbau beteiligt sind .

Wirkmechanismus

Cathepsin G Inhibitor I exerts its effects by binding to the active site of cathepsin G, thereby preventing the enzyme from interacting with its natural substrates. This inhibition is reversible and competitive, meaning that the inhibitor competes with the substrate for binding to the enzyme’s active site. The molecular targets of this compound include the catalytic triad of histidine, aspartate, and serine residues in the active site of cathepsin G. By blocking the enzymatic activity of cathepsin G, the inhibitor modulates various biological pathways involved in inflammation, immune response, and tissue remodeling .

Vergleich Mit ähnlichen Verbindungen

Engineered Peptide-Based Inhibitors

  • SFTI-1-Derived Inhibitors : A cyclic peptide scaffold (sunflower trypsin inhibitor-1) modified with CatG-specific substrate sequences achieved a Ki of 0.89 nM, demonstrating >360-fold selectivity over related proteases like neutrophil elastase and proteinase 3 . This inhibitor exploits CatG’s preference for bulky P1 residues (e.g., 4-guanidyl-L-phenylalanine) and optimizes P2' interactions for enhanced potency .
  • Endogenous Serpins: α1-Antichymotrypsin (ACT): A serpin with a second-order inhibition rate constant (kass) of 2300 M<sup>−1</sup> s<sup>−1</sup> for free CatG. However, 30 bp DNA reduces this rate by 195-fold (kass = 11.8 M<sup>−1</sup> s<sup>−1</sup>) by destabilizing the enzyme-inhibitor complex . α1-Proteinase Inhibitor (α1PI): Inhibits CatG with a kass of 21 M<sup>−1</sup> s<sup>−1</sup> in the presence of DNA, a 3190-fold reduction compared to free CatG (kass = 6.7 × 10<sup>4</sup> M<sup>−1</sup> s<sup>−1</sup>) .

Canonical Reversible Inhibitors

  • Mucus Proteinase Inhibitor (MPI) : A 11.7-kDa protein with reversible inhibition (Ki = 35 nM for CatG). DNA minimally affects its binding (kass = 1.53 × 10<sup>5</sup> M<sup>−1</sup> s<sup>−1</sup> vs. 5.10 × 10<sup>5</sup> M<sup>−1</sup> s<sup>−1</sup> without DNA) .

Key Data Tables

Table 1. Kinetic Parameters of Cathepsin G Inhibitors

Inhibitor Mechanism kass (M<sup>−1</sup> s<sup>−1</sup>) DNA Effect (Fold Reduction) Selectivity Profile Reference
Cathepsin G Inhibitor I Competitive, Reversible - - >1000× over elastase, proteinase 3
ACT Irreversible 2300 → 11.8 195 Specific for CatG
α1PI Irreversible 6.7 × 10<sup>4</sup> → 21 3190 Broad (elastase, proteinase 3)
SFTI-1-Derived Competitive - (Ki = 0.89 nM) - >360× over related proteases
Z-Gly-Leu-Phe-CH2Cl Irreversible 25 → 23.9 None CatG-specific

Mechanistic and Functional Insights

  • This explains CatG’s persistence in inflammatory environments like cystic fibrosis .
  • Structural Determinants : CatG’s cationic surface (three arginine residues near the active site) facilitates DNA binding, sterically hindering serpin access. Elastase, lacking these residues, is less affected by polyanions like DNA or heparin .

Biologische Aktivität

Cathepsin G Inhibitor I (CGI), also known as β-keto-phosphonic acid, is a potent, selective, reversible inhibitor of cathepsin G (CatG), a serine protease predominantly expressed in neutrophils. This compound has garnered attention due to its potential therapeutic applications in various inflammatory and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Cathepsin G

Cathepsin G is involved in several physiological processes, including:

  • Pathogen Clearance : It plays a critical role in the immune response by degrading proteins from pathogens.
  • Inflammation Regulation : CatG modulates inflammation through the processing of cytokines and chemokines.
  • Tissue Remodeling : It is implicated in tissue remodeling during chronic inflammatory conditions.

This compound functions by competitively inhibiting the enzymatic activity of CatG. The inhibition is characterized by an IC50 value of approximately 53 nM, indicating its potency in blocking CatG activity in vitro . The inhibitor selectively targets CatG without significantly affecting other serine proteases, such as chymotrypsin and thrombin .

In Vitro Studies

  • Cell Migration and Aggregation :
    • CGI has been shown to inhibit cell migration and multicellular aggregation in human breast cancer MCF-7 cells. This effect is mediated through the regulation of insulin-like growth factor (IGF)-1 levels, which are elevated upon CatG activation .
    • The inhibition of CatG activity resulted in decreased IGF-1 release, suggesting a critical role for CGI in modulating tumor microenvironments.
  • Neutrophil Activity :
    • CGI significantly reduces the formation of neutrophil extracellular traps (NETs), which are crucial for pathogen defense but can also contribute to tissue damage during chronic inflammation .
    • In experimental models, CGI inhibited neutrophil-stimulated invasion and migration, highlighting its potential as an anti-inflammatory agent .

In Vivo Studies

While extensive clinical trials are still pending, preliminary studies indicate that CGI may have therapeutic effects in conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : CGI demonstrated anti-inflammatory actions in animal models with induced airway inflammation .
  • Autoimmune Diseases : The inhibitor has shown promise in reducing symptoms associated with autoimmune conditions by modulating inflammatory pathways mediated by CatG .

Data Summary

Study Effect Observed Concentration Outcome
Inhibition of cell aggregation< 1 nMReduced tumor metastasis
Anti-inflammatory action1 µg/mLDecreased inflammation in COPD models
Reduced NET formation2 µMBlocked neutrophil invasion

Case Studies

  • Case Study on COPD :
    • In a study involving rats with lipopolysaccharide-induced airway inflammation, treatment with CGI resulted in significant reductions in inflammatory markers and improved lung function metrics compared to control groups .
  • Case Study on Autoimmune Response :
    • Mice treated with CGI during the pre-diabetic phase showed improved islet beta-cell function and reduced CD4+ T cell activation, indicating a protective effect against autoimmune diabetes progression .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Cathepsin G Inhibitor I, and how does it differ from peptide-based inhibitors?

this compound operates as a reversible, competitive inhibitor targeting the enzyme's active site. Its non-peptide structure allows it to mimic substrate interactions without proteolytic degradation. Unlike peptide inhibitors (e.g., Z-Gly-Leu-Phe-CH2Cl), it avoids susceptibility to enzymatic cleavage, enhancing stability in biological assays. Kinetic studies report Ki = 63 ± 14 nM for Cathepsin G, with negligible activity against elastase, thrombin, or trypsin (<50% inhibition at 100 μM) .

Q. How can researchers validate the selectivity of this compound across serine proteases?

Use parallel enzymatic assays with substrates specific to related proteases (e.g., chymotrypsin, trypsin, elastase). Compare inhibition constants (Ki) derived from Lineweaver-Burk plots or progress curve analysis. For example:

  • Cathepsin G : Ki = 63 nM
  • Chymotrypsin : Ki = 1.5 μM (24-fold lower selectivity)
  • Factor Xa/Thrombin : <50% inhibition at 100 μM .

Q. What protocols are recommended for quantifying Cathepsin G inhibition in cellular lysates?

  • Step 1 : Lyse cells (e.g., THP-1 monocytes) and normalize protein concentration.
  • Step 2 : Pre-incubate lysates with inhibitor (5–50 nM) for 15 minutes.
  • Step 3 : Add fluorogenic/chromogenic substrate (e.g., Suc-Ala₂-Pro-Phe-pNA) and measure activity via microplate reader at 405 nm.
  • Step 4 : Subtract background signals using a negative control (e.g., heat-inactivated lysate) .

Advanced Research Questions

Q. How does extracellular DNA influence the inhibitory efficacy of this compound in inflammatory environments?

DNA fragments (e.g., 30 bp) bind Cathepsin G with high affinity (Kd = 8.5 nM ), forming enzymatically active complexes resistant to serpin inhibitors (α1-antichymotrypsin, α1-proteinase inhibitor). However, synthetic inhibitors like this compound retain efficacy, as DNA does not alter their binding kinetics (kass = 25 M⁻¹s⁻¹ with/without DNA). To study this:

  • Design : Co-incubate inhibitor with DNA-enzyme complexes and monitor residual activity using thiobenzyl ester substrates.
  • Key Finding : DNA reduces α1PI inhibition by 3,100-fold but has minimal impact on synthetic inhibitors .

Q. How can researchers resolve contradictions between in vitro inhibition kinetics and cellular activity data?

Discrepancies often arise from cellular uptake efficiency or matrix interactions . Mitigation strategies:

  • Cell permeability assays : Verify intracellular inhibitor accumulation using fluorescent analogs.
  • Matrix modulation : Test inhibition in lysates vs. intact cells to isolate extracellular effects.
  • Dose optimization : Adjust concentrations to account for non-specific binding (e.g., 10–100 nM in serum-containing media) .

Q. What experimental frameworks are optimal for studying this compound in neutrophil-mediated tissue damage models?

  • In vitro : Use LPS-stimulated neutrophils to measure protease release. Apply inhibitor pre-/post-stimulation to differentiate preventive vs. therapeutic effects.
  • In vivo (preclinical) : Combine inhibitor with DNAse I to dissect DNA-protease interactions in murine lung injury models.
  • Kinetic analysis : Employ stopped-flow techniques to quantify inhibition rates in real-time .

Eigenschaften

IUPAC Name

[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZQRKYZJSIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431393
Record name Cathepsin G Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429676-93-7
Record name Cathepsin G Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Pyridinamine, 2-chloro-N-phenyl-
Cathepsin G Inhibitor I
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
Cathepsin G Inhibitor I
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
Cathepsin G Inhibitor I
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
Cathepsin G Inhibitor I
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
Cathepsin G Inhibitor I
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
Cathepsin G Inhibitor I

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.